Alpha-methyldopa-3-O-sulfate represents the dominant circulatory metabolite of the antihypertensive prodrug methyldopa, accounting for approximately 64% of urinary excretion products following oral administration [6]. This sulfate conjugate is formed through hepatic sulfotransferase-mediated metabolism and exhibits significantly reduced pharmacological activity compared to the parent drug and its active CNS metabolite, alpha-methylnorepinephrine [1] [6]. The extensive conversion of methyldopa to this sulfated form creates a substantial "first-pass effect," profoundly influencing the bioavailability and pharmacokinetic profile of methyldopa therapy [8]. In patients with renal impairment, accumulation of alpha-methyldopa-3-O-sulfate occurs due to its primary renal excretion route, potentially contributing to prolonged hypotensive effects [1] [6]. This metabolite's physicochemical properties—including enhanced water solubility and negligible blood-brain barrier permeability—explain its exclusion from the central nervous system, thus limiting its contribution to methyldopa's therapeutic effects while facilitating systemic elimination [6].
Research on methyldopa sulfation during the 1960s-1980s provided foundational insights into phase II drug metabolism, particularly sulfotransferase enzymology. Methyldopa served as a model substrate for characterizing tissue-specific sulfation capacities, revealing that intestinal sulfation contributes significantly to first-pass metabolism alongside hepatic conjugation [8]. Landmark clinical trials demonstrated that coadministration of sodium sulfate (13.25 mg/kg) with methyldopa increased the proportion of methyldopa sulfate excreted from 50.1% to 66.0% (p<0.01), establishing sulfate availability as a rate-limiting factor in this metabolic pathway [2]. These studies established correlations between platelet phenol sulfotransferase (PST) activity and methyldopa sulfate formation, highlighting the role of interindividual enzyme variability in drug metabolism [2] [6]. The discovery that alpha-methyldopa-3-O-sulfate represented over 60% of circulating methyldopa metabolites fundamentally advanced understanding of sulfation's quantitative significance in pharmacokinetics, contrasting with the then-prevalent focus on oxidative metabolism [6] [10].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8